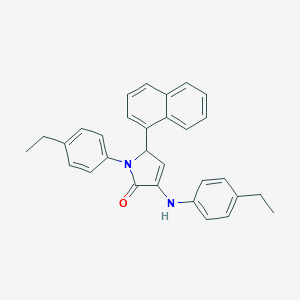

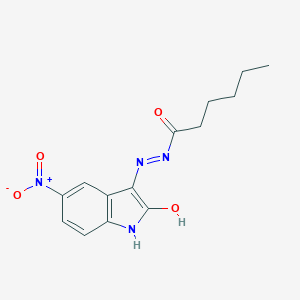

![molecular formula C15H13NO3 B352951 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one CAS No. 609335-13-9](/img/structure/B352951.png)

3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one, also known as MMB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoxazoles, which are organic compounds that have a benzene ring fused to an oxazole ring. MMB has been studied for its potential applications in various fields, including medicine, biology, and chemistry.

Scientific Research Applications

Comprehensive Analysis of 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one Applications

Medicinal Chemistry Anticancer Agent: Benzoxazole derivatives have been studied for their potential as anticancer agents due to their ability to target various enzymes or proteins involved in cancer formation and proliferation. The methoxybenzyl group in 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one could potentially interact with these proteins, suggesting its use in cancer research .

Enzyme Inhibition Therapeutic Applications: These compounds can function by inhibiting enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are significant in disease pathways. The structural features of 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one may allow it to act as an enzyme inhibitor .

Neurological Disorders Anticonvulsant Properties: Benzoxazole derivatives have been explored for their anticonvulsant properties. Given the structural similarity, 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one could be investigated for potential efficacy against neurological disorders such as epilepsy .

Material Science Polymer Synthesis: The benzoxazolone core is a valuable scaffold in materials science for polymer synthesis. Its incorporation into polymers could enhance properties like thermal stability and mechanical strength .

Antimicrobial Activity Antibacterial and Antifungal: Some benzoxazole derivatives exhibit antibacterial and antifungal activities. The compound could be synthesized with various substituents to enhance these properties for use in antimicrobial research .

Anti-inflammatory Activity COX Inhibition: Cyclooxygenases (COX) are enzymes that play a role in inflammation. Benzoxazole derivatives can inhibit COX, suggesting that 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one might be researched for anti-inflammatory applications .

Antioxidant Properties Radical Scavenging: The methoxy group present in the compound may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress, which is beneficial in various diseases .

Chemical Synthesis Intermediate or Building Block: Due to its reactive sites, this compound could serve as an intermediate or building block in the synthesis of more complex molecules for various chemical research applications.

Targeting disease with benzoxazoles: a comprehensive review of recent developments - Springer Link A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING A THESIS - University of Minnesota Overview on Diverse Biological Activities of Benzisoxazole Derivatives - Springer Link Benzoxazole derivatives: design, synthesis and biological evaluation - BMC Chemistry

properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-18-12-8-6-11(7-9-12)10-16-13-4-2-3-5-14(13)19-15(16)17/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URITVUGQIZJUPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

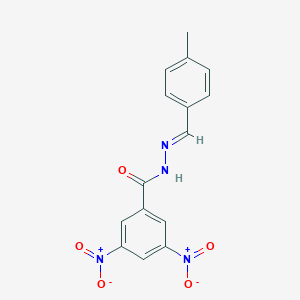

![13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine](/img/structure/B352873.png)

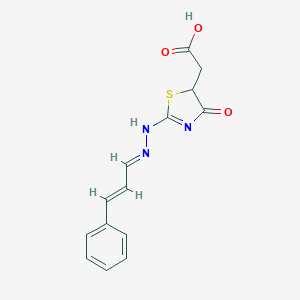

![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352877.png)

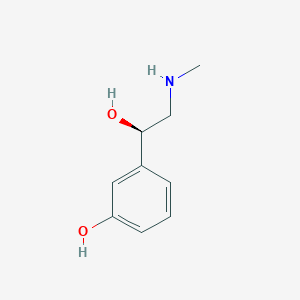

![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)

![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)

![3-[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid](/img/structure/B352910.png)

![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)